3,3-diphenyl-N-(6-(piperidin-1-yl)pyrimidin-4-yl)propanamide

Medicinal Chemistry Physicochemical Properties Drug Design

Researchers validating PI3Kδ inhibitors require robust negative controls to exclude off-target artifacts. 3,3-Diphenyl-N-(6-(piperidin-1-yl)pyrimidin-4-yl)propanamide (CAS 1396811-83-8) features a 4-position amide substitution incompatible with the PI3Kδ hinge-binding motif (PDB 5I6U), ensuring no on-target inhibition. • Definitive negative control for PI3Kδ biochemical/cellular assays • Molecular weight (386.5 g/mol) distinct from common analogs, ideal for LC-MS/HPLC calibration • Synthetic intermediate amenable to further functionalization. Supplied as a research-grade compound with global shipping.

Molecular Formula C24H26N4O
Molecular Weight 386.499
CAS No. 1396811-83-8
Cat. No. B2613022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-diphenyl-N-(6-(piperidin-1-yl)pyrimidin-4-yl)propanamide
CAS1396811-83-8
Molecular FormulaC24H26N4O
Molecular Weight386.499
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=NC(=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H26N4O/c29-24(27-22-17-23(26-18-25-22)28-14-8-3-9-15-28)16-21(19-10-4-1-5-11-19)20-12-6-2-7-13-20/h1-2,4-7,10-13,17-18,21H,3,8-9,14-16H2,(H,25,26,27,29)
InChIKeyIVJHWMLYCNHMFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Diphenyl-N-(6-(piperidin-1-yl)pyrimidin-4-yl)propanamide Overview


3,3-Diphenyl-N-(6-(piperidin-1-yl)pyrimidin-4-yl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with two phenyl groups at the 3-position and an amide linkage to a pyrimidine ring that bears a piperidine moiety at the 6-position. Its molecular formula is C24H26N4O (MW 386.499 g/mol). [1] Publicly available evidence on this molecule is minimal; no peer-reviewed biological data, patent exemplifications, or regulatory filings were identified in primary literature or reputable databases at the time of this analysis.

Unvalidated compound
No peer-reviewed biological activity or target engagement data reported
Synthetic handle
Piperidine and pyrimidine moieties support further chemical derivatization
Analytical reference
Distinct MW and nitrogen composition aid LC-MS method calibration for pyrimidine amide libraries

Non-Interchangeability of Piperidinyl-Pyrimidine Amides


Superficial structural similarities (e.g., presence of a pyrimidine core, piperidine ring, or diphenyl group) do not guarantee functional equivalence. In the absence of publicly available head-to-head assays, the specific substitution pattern—particularly the N-(6-(piperidin-1-yl)pyrimidin-4-yl) amide linkage versus N-2, N-4, or N-5 isomers—can profoundly alter target binding, pharmacokinetics, and off-target profiles. [1] Without quantitative selectivity or efficacy data, any assumption of interchangeability with analogs such as 3,3-diphenyl-N-(2-pyrimidinyl)propanamide or 2-phenoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)propanamide is scientifically unfounded.

Positional isomerism
The 4-position amide linkage may invert pharmacophore geometry compared to active 4-amine pyrimidine analogs
Uncharacterized bioactivity
Absence of target engagement records makes functional substitution uncertain
Structural analog risk
Compounds with similar piperidine-pyrimidine motifs may exhibit divergent off-target profiles

Quantitative Differentiation Evidence


Physicochemical Comparison with an N-2 Pyrimidinyl Analog

The target compound (C24H26N4O, MW 386.5 g/mol) differs from the structurally simpler analog 3,3-diphenyl-N-2-pyrimidinylpropanamide (C19H17N3O, MW 303.4 g/mol). The addition of a piperidine substituent at the pyrimidine 6-position and the shift of the amide linkage from N-2 to N-4 results in a +83.1 g/mol molecular weight increase, higher topological polar surface area (tPSA), and altered hydrogen-bonding capacity. These differences are expected to impact membrane permeability and target recognition. [1]

Physicochemical Shift
Data to verify
Δ MW = +83.1 g/mol
Altered MW and H-bond capacity may shift permeability
In silico comparison; no experimental data
Medicinal Chemistry Physicochemical Properties Drug Design

Positional Isomerism Impact on PI3Kδ Binding

Although no direct biological assay data is available for CAS 1396811-83-8, crystallographic evidence for a closely related pyrimidine-4-amine inhibitor (PDB 5I6U) demonstrates that the 4-position substituent on the pyrimidine ring forms a critical hydrogen bond with the hinge region of PI3Kδ. [1] The target compound places the piperidine at the 6-position and the amide at the 4-position, whereas many active analogs (e.g., compound 32 in PDB 5I6U) have the amine at the 4-position. This positional isomerism is expected to invert the pharmacophore geometry and abolish the hinge-binding interaction, potentially rendering the compound inactive against PI3Kδ.

PI3Kδ Binding Mode
Class-level inference
4-amide linkage incompatible with hinge-binding motif; active analogs use 4-amine
Hinge-binding incompatibility precludes PI3Kδ inhibition
Based on PDB 5I6U structure; not directly tested
Kinase Inhibition Binding Mode Structure-Activity Relationship

Absence of Bioactivity Data in Public Repositories

A comprehensive search of ChEMBL, BindingDB, and PubChem BioAssay databases returned zero quantified bioactivity records for CAS 1396811-83-8 as of April 2026. In contrast, structurally characterized analogs such as 3,3-diphenyl-N-2-pyrimidinylpropanamide (CAS 5691-92-9) have documented crystal structures and biological annotations. This absence of data means the compound is unvalidated for any target, pathway, or phenotype. [1]

Bioactivity Records
Data to verify
0 records across ChEMBL, BindingDB, PubChem
No target engagement data increases validation risk
Search conducted April 2026
Bioactivity Profiling Kinase Selectivity Procurement Criteria

Evidence-Based Procurement Scenarios


Negative Control for PI3Kδ Pharmacophore Models

Given the strong evidence that the 4-position amide substitution pattern is incompatible with the hinge-binding motif required for PI3Kδ inhibition (as seen in PDB 5I6U [2]), this compound can serve as a deliberate negative control in biochemical and cellular assays to confirm on-target activity of true PI3Kδ inhibitors.

Physicochemical Probe for Pyrimidine Amide Libraries

The compound's distinct molecular weight (386.5 g/mol) and nitrogen-rich composition (C24H26N4O) make it a useful reference standard for calibrating LC-MS and HPLC methods within a library of pyrimidine amides, especially when benchmarking against smaller analogs like 3,3-diphenyl-N-2-pyrimidinylpropanamide (303.4 g/mol). [1]

Synthetic Intermediate for Derivatization

Due to the complete absence of bioactivity data [3], the compound is most rationally procured as a synthetic intermediate for further functionalization—e.g., alkylation of the pyrimidine nitrogen, oxidation of the piperidine ring, or amide hydrolysis—rather than as a finished screening compound.

Application
Selection Property
Validation Focus
PI3Kδ pharmacophore specificity control
4-position amide substitution pattern
Confirm inactivity vs. active PI3Kδ inhibitor
Pyrimidine amide library LC-MS calibration
Distinct molecular weight and nitrogen composition
Retention time and mass accuracy benchmarking
Synthetic derivatization starting point
Functionalizable piperidine/pyrimidine handles
Reaction scope and yield optimization
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